
3-ethoxy-N-(4-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethoxy-N-(4-methylphenyl)benzamide is a chemical compound that belongs to the benzamide family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery.
Wirkmechanismus
The mechanism of action of 3-ethoxy-N-(4-methylphenyl)benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or signaling pathways. For instance, it has been suggested to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and cell growth. By inhibiting HDACs, this compound may induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been proposed to modulate the activity of the endocannabinoid system, which is involved in pain sensation and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the target cells and tissues. In cancer cells, it has been shown to induce apoptosis, inhibit cell growth and migration, and alter the expression of genes involved in cell cycle regulation and DNA repair. In immune cells, it has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and promote the secretion of anti-inflammatory cytokines, such as IL-10. Moreover, it has been reported to reduce pain and inflammation in animal models, possibly by modulating the activity of the endocannabinoid system.
Vorteile Und Einschränkungen Für Laborexperimente
3-ethoxy-N-(4-methylphenyl)benzamide has several advantages for lab experiments, including its relatively simple synthesis method, high purity, and low toxicity. Moreover, it has shown promising results in various assays, such as cell viability, migration, and apoptosis assays, as well as in animal models of cancer and inflammation. However, it also has some limitations, such as its limited solubility in water and some organic solvents, which may affect its bioavailability and pharmacokinetics. Moreover, its mechanism of action is not fully understood, which may hinder its further development as a therapeutic agent.
Zukünftige Richtungen
The potential applications of 3-ethoxy-N-(4-methylphenyl)benzamide are still under investigation, and several future directions can be explored. Firstly, more studies are needed to elucidate its mechanism of action and identify its target molecules and pathways. Secondly, its pharmacokinetics and toxicity should be further evaluated to assess its safety and efficacy in vivo. Thirdly, its potential applications in other diseases, such as neurodegenerative disorders and metabolic diseases, should be investigated. Fourthly, its structure-activity relationship should be explored to design more potent and selective analogs. Lastly, its potential as a chemical tool for epigenetic research should be further explored, given its reported inhibition of HDACs.
In conclusion, this compound is a promising chemical compound that has shown potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore its potential and pave the way for its further development as a therapeutic agent.
Synthesemethoden
The synthesis of 3-ethoxy-N-(4-methylphenyl)benzamide involves the reaction of 4-methylbenzoyl chloride with 3-ethoxyaniline in the presence of a base, such as triethylamine or sodium hydroxide. The resulting product is then purified by recrystallization or column chromatography. The purity and yield of the final product depend on the reaction conditions, such as temperature, solvent, and reaction time.
Wissenschaftliche Forschungsanwendungen
3-ethoxy-N-(4-methylphenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, anti-inflammatory, and analgesic properties. In particular, it has shown promising results in inhibiting the growth and proliferation of cancer cells, including breast, lung, and colon cancer cells. Moreover, it has been found to reduce the production of pro-inflammatory cytokines and alleviate pain in animal models.
Eigenschaften
IUPAC Name |
3-ethoxy-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-3-19-15-6-4-5-13(11-15)16(18)17-14-9-7-12(2)8-10-14/h4-11H,3H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLNYMKFRKPYON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
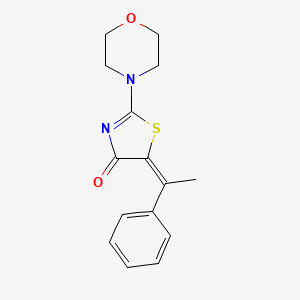
![N'-[3-(2-furyl)-2-propen-1-ylidene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5700272.png)
![4-chloro-N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5700279.png)
![N-(2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5700296.png)
![2,3,4,5,6-pentamethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B5700304.png)
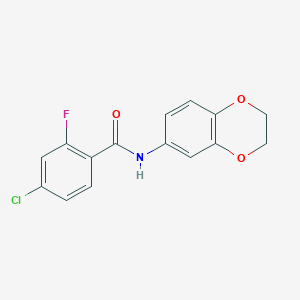
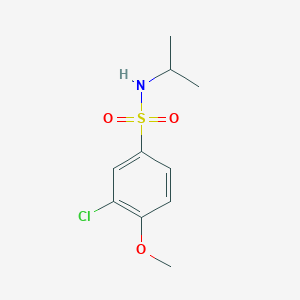
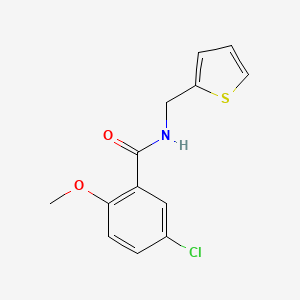
![N-{[(2-fluorophenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B5700331.png)
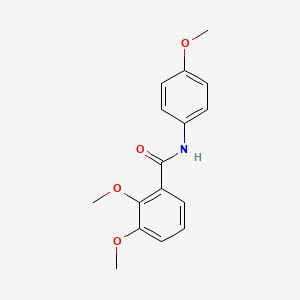
![N-cyclohexyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5700358.png)



